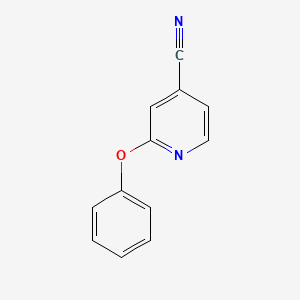

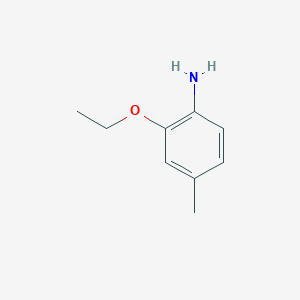

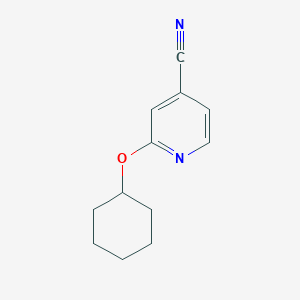

![molecular formula C20H25Cl2FN4 B1323322 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride CAS No. 1134322-93-2](/img/structure/B1323322.png)

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride" is a derivative of benzimidazole with potential pharmacological properties. The presence of a 4-fluorophenyl group and a piperidine moiety suggests that this compound may exhibit antihistaminic or neuroleptic activities, as these structural features are common in compounds with such activities .

Synthesis Analysis

The synthesis of related N-heterocyclic 4-piperidinamines involves cyclodesulfurization of thioureas to form 2-aminobenzimidazole intermediates, followed by alkylation and deprotection steps . The synthesis of similar compounds with antihypertensive activity has been achieved by resolving stereoisomers through diastereomeric carbamates and subsequent oxidation-reduction sequences . Additionally, the synthesis of neuroleptic agents with a benzimidazole moiety has been reported, where the piperidine ring is substituted at the 4 position .

Molecular Structure Analysis

The molecular structure of a closely related compound, "1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate," has been determined by X-ray analysis. The benzimidazole ring is nearly planar and forms a significant dihedral angle with the fluorophenyl ring, while the piperazine ring adopts a chair conformation . This structural information can provide insights into the conformational preferences of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the substituents on the benzimidazole and piperidine rings. For instance, the introduction of a fluorophenyl group and various piperidine substituents can lead to compounds with enhanced antihistaminic or neuroleptic activities . The specific reactions and modifications can significantly alter the pharmacological profile of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are characterized by their crystalline structure, solubility, and potential for forming salts with acids, as seen in the structure of a related compound with fumaric acid . The presence of a fluorophenyl group can affect the lipophilicity and thus the bioavailability of the compound. The piperidine moiety can influence the basicity and the ability to form hydrogen bonds, which are crucial for biological interactions .

科学的研究の応用

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole and its derivatives, including the compound , are significant in medicinal chemistry, often serving as pharmacophores and privileged sub-structures. They play a key role in various biological activities, making them essential components for numerous pharmacologically active compounds. The introduction of benzimidazole at specific positions of other compounds, such as purines, is known to improve their activity and selectivity. This has led to the synthesis of hybrids with benzimidazole, which have been evaluated for their in vitro anticancer activities, showing potential for various biological activities (Yimer & Fekadu, 2015).

Synthetic Routes and Pharmacological Activities of Benzimidazole

The significance of benzimidazole extends beyond its biological activities to its synthetic versatility. Benzimidazole derivatives have been synthesized through various methods, with a focus on optimizing their pharmacological properties. These methods include traditional, microwave reactor, solvent-free, and green synthesis methods. Benzimidazole is not only a bioactive compound with a wide range of pharmacological activities, such as antifungal, anticancer, and anti-viral properties, but its derivatives also serve as leads for new drug discovery due to their similarity to biomolecules (Thapa, Nargund & Biradar, 2022).

Epigenetic Alterations by Chemical Carcinogens

Chemically-induced carcinogenesis is influenced not only by genetic mutations but also by epigenetic alterations. Benzimidazole derivatives, along with other chemical agents, have been studied for their potential epigenetic impacts. Research indicates that these compounds may induce epigenetic changes, which play a crucial role in the carcinogenic process, highlighting the importance of understanding both the genome and the epigenome in chemical carcinogenesis (Chappell et al., 2016).

Pharmacogenetics of Proton Pump Inhibitors

Proton pump inhibitors (PPIs), which are substituted benzimidazole compounds, are metabolized by various enzymes. Genetic variations in these enzymes can influence the pharmacogenetics of PPIs and, consequently, the treatment outcomes for acid-peptic diseases. Understanding the pharmacogenetics of benzimidazole derivatives such as PPIs can provide insights into personalized medicine and optimized treatment strategies (Idaros, Mohammed & Hassan, 2018).

特性

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFBTWAPHHQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

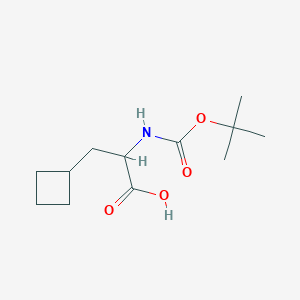

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

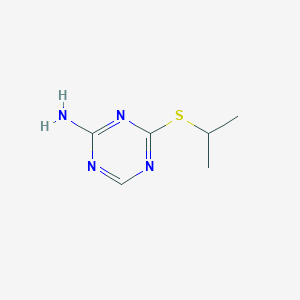

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

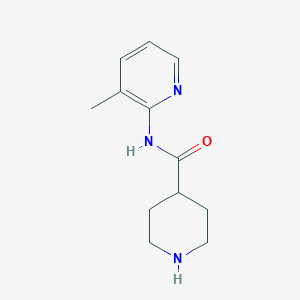

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)